molecular formula C5H8Br2O2 B3428897 Methyl 2,4-dibromobutyrate CAS No. 70288-65-2

Methyl 2,4-dibromobutyrate

Cat. No.: B3428897
CAS No.: 70288-65-2
M. Wt: 259.92 g/mol
InChI Key: DQHIGEQXJBMKKY-UHFFFAOYSA-N
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Description

Methyl 2,4-dibromobutyrate is an organic compound with the molecular formula C5H8Br2O2. It is a derivative of butyric acid, where two bromine atoms are substituted at the 2nd and 4th positions of the butyric acid chain, and the carboxylic acid group is esterified with methanol. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dibromobutyrate can be synthesized through the bromination of methyl butyrate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in a reactor where methyl butyrate is mixed with bromine and a catalyst. The reaction mixture is then subjected to specific temperature and pressure conditions to optimize the yield and purity of the product. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dibromobutyrate undergoes various chemical reactions including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used in substitution reactions to form azido derivatives.

    Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions to convert the compound to alcohols or alkanes.

    Potassium Permanganate (KMnO4): Used in oxidation reactions to form carboxylic acids

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2,4-dibromobutyrate involves its reactivity with various nucleophiles and electrophiles. The bromine atoms at the 2nd and 4th positions make the compound highly reactive towards nucleophilic substitution reactions. The ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and esterification, which imparts distinct reactivity and applications compared to its analogs. Its ability to undergo selective reactions makes it valuable in synthetic organic chemistry and industrial applications .

Properties

IUPAC Name

methyl 2,4-dibromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHIGEQXJBMKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990491
Record name Methyl 2,4-dibromobutanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29547-04-4, 70288-65-2
Record name 29547-04-4
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Record name Methyl 2,4-dibromobutanoate
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Record name Methyl 2,4-dibromobutanoate
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Record name 2,4-Dibromo-butyric acid methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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